REACTION_CXSMILES
|
[CH3:1][CH2:2][O:3][CH2:4][CH2:5][O:6][CH2:7][CH2:8][OH:9].O=[C:11]1O[C@H:16]([C@H:18]([CH2:20]O)[OH:19])[C:14](O)=[C:12]1O>CS(C)=O>[CH3:1][CH2:2][O:3][CH2:4][CH2:5][O:6][CH2:7][CH2:8][OH:9].[CH:11]1[C:12]([C@H:4]2[CH2:5][O:6][C:7]3[CH:8]=[C:18]([OH:19])[CH:16]=[CH:14][C:12]=3[CH2:11]2)=[CH:14][CH:16]=[C:18]([OH:19])[CH:20]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCCOCCO
|
Name
|
test material
|
Quantity
|
30 (± 10) mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
37 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a 50% w/v solution
|
Type
|
ADDITION
|
Details
|
the vehicle was added
|
Type
|
TEMPERATURE
|
Details
|
Stock solution aliquots can be frozen in small aliquots
|
Type
|
TEMPERATURE
|
Details
|
maintained at approximately −20° C.
|
Type
|
CUSTOM
|
Details
|
after preparation
|
Type
|
CUSTOM
|
Details
|
A positive control was prepared
|
Type
|
ADDITION
|
Details
|
After stock solutions were diluted for use they
|
Name
|
|
Type
|
product
|
Smiles
|
CCOCCOCCO
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1[C@@H]2CC=3C=CC(=CC3OC2)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |